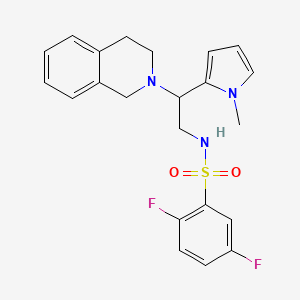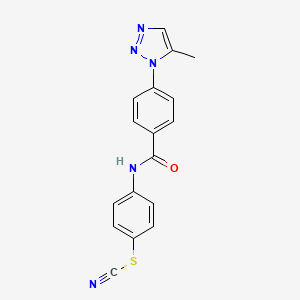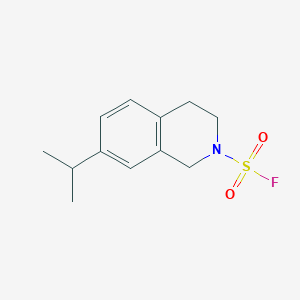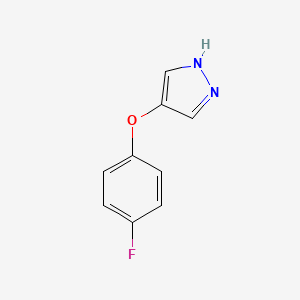![molecular formula C18H17F4N3O B2766467 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide CAS No. 720667-95-8](/img/structure/B2766467.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide, also known as TFA-1, is a compound that has been synthesized and studied for its potential pharmacological properties. This compound has been found to have a high affinity for certain receptors in the brain and has shown promising results in preclinical studies as a potential treatment for various neurological disorders.
科学的研究の応用
Synthesis and Biological Potentials
A related compound, 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, has been synthesized and evaluated for its antimicrobial and anticancer activities. This study highlights the potential use of similar compounds in the development of new antimicrobial and anticancer agents. The compounds exhibited significant antimicrobial activity and showed promising results in anticancer activity assays (Mehta et al., 2019).
Anticonvulsant Properties
Another compound closely related to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide, specifically 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione, demonstrated significant anticonvulsant properties in vivo. This suggests that similar compounds could be explored for their potential use in treating convulsions or as antiepileptic agents (Kamiński et al., 2011).
Acetylcholinesterase Inhibition
Compounds including 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their inhibitory activity on acetylcholinesterase enzymes. Such studies are crucial in the development of treatments for neurodegenerative diseases like Alzheimer's (Yurttaş et al., 2013).
Antiproliferative Activity
2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives have shown promising antiproliferative activity. These compounds, related to 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide, could be potential candidates for cancer treatment, especially targeting breast cancer T-47D cell lines (Hassan et al., 2021).
特性
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O/c19-12-1-3-13(4-2-12)25-7-5-24(6-8-25)11-18(26)23-17-10-15(21)14(20)9-16(17)22/h1-4,9-10H,5-8,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPIGLWGDQYBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2F)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate](/img/structure/B2766384.png)


![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2766387.png)

![8-(tert-butyl)-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2766394.png)
![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2766397.png)
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2766399.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2766402.png)
![3-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2766403.png)


![2-(2-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2766406.png)